2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-phenylacetamide
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Overview
Description
2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-phenylacetamide is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse pharmacological activities and are commonly used in medicinal chemistry. This compound is of particular interest due to its potential therapeutic applications and its role as a ligand for various receptors.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 4-methoxyamphetamine , have been found to interact with alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are significant targets for various neurological conditions treatment .
Mode of Action
It may bind to alpha receptors to mediate these effects .
Biochemical Pathways
Compounds with similar structures have been found to influence the serotonin pathway , which plays a crucial role in mood regulation, sleep, and other neurological functions.
Pharmacokinetics
Compounds with similar structures have shown promising lead compounds in in silico docking and molecular dynamics simulations, binding data together with adme calculations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-phenylacetamide typically involves the reaction of 4-methoxyphenylpiperazine with phenylacetyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and advanced purification techniques ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-phenylacetamide has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological receptors, including adrenergic and serotonin receptors.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders, cardiovascular diseases, and psychiatric conditions.
Comparison with Similar Compounds
Similar Compounds
Trazodone: An antidepressant that also acts on serotonin receptors.
Naftopidil: Used to treat benign prostatic hyperplasia by targeting adrenergic receptors.
Urapidil: An antihypertensive agent that acts on both adrenergic and serotonin receptors.
Uniqueness
2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-phenylacetamide is unique due to its specific structural features and its ability to interact with multiple receptor types.
Properties
IUPAC Name |
2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-24-18-9-7-17(8-10-18)22-13-11-21(12-14-22)15-19(23)20-16-5-3-2-4-6-16/h2-10H,11-15H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGNMWGFQJCOAGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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